molecular formula C20H22N2OS B2939076 4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 888409-72-1

4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2939076
CAS No.: 888409-72-1
M. Wt: 338.47
InChI Key: OODALFNOZKLLNO-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a tert-butyl group and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the Benzamide Core: The benzothiazole derivative is then reacted with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the benzamide or benzothiazole moieties.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe to study biological processes involving benzothiazole derivatives.

    Industrial Applications: The compound can be used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The benzothiazole moiety is known to interact with various biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone
  • 1-tert-Butyl-3,5-dimethylbenzene
  • N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines

Uniqueness

4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and benzothiazole groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-12-6-11-16-17(13(12)2)21-19(24-16)22-18(23)14-7-9-15(10-8-14)20(3,4)5/h6-11H,1-5H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODALFNOZKLLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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